molecular formula C7H9F6NO3 B2973836 3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate CAS No. 2248413-51-4

3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate

Cat. No.: B2973836
CAS No.: 2248413-51-4
M. Wt: 269.143
InChI Key: MUAHHVUYZHQXKG-UHFFFAOYSA-N
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Description

3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethoxy and trifluoroacetate groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate typically involves the reaction of azetidine derivatives with trifluoromethoxy and trifluoroacetate reagents under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy azetidine oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives .

Scientific Research Applications

3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy and trifluoroacetate groups enhance the compound’s ability to bind to these targets, influencing various biochemical pathways .

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;3-(trifluoromethoxymethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.C2HF3O2/c6-5(7,8)10-3-4-1-9-2-4;3-2(4,5)1(6)7/h4,9H,1-3H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAHHVUYZHQXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC(F)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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